Methyl 2-amino-6-chloro-1,3-benzoxazole-5-carboxylate
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Overview
Description
Methyl 2-amino-6-chloro-1,3-benzoxazole-5-carboxylate is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-6-chloro-1,3-benzoxazole-5-carboxylate typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-amino-4-chlorophenol with methyl chloroformate under basic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Halogenation reactions can introduce additional halogen atoms into the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxides of the benzoxazole ring.
Reduction: Amine derivatives.
Substitution: Halogenated benzoxazole derivatives, substituted benzoxazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-chloro-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis. In anticancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Benzoxazole: The parent compound, known for its broad spectrum of biological activities.
2-amino-6-chlorobenzoxazole: Similar structure but lacks the carboxylate group, leading to different chemical properties.
Methyl 2-amino-1,3-benzoxazole-5-carboxylate: Similar but without the chlorine atom, affecting its reactivity and biological activity.
Uniqueness: Methyl 2-amino-6-chloro-1,3-benzoxazole-5-carboxylate stands out due to the presence of both the chlorine atom and the carboxylate group, which confer unique chemical reactivity and biological properties. These structural features enhance its potential as a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
methyl 2-amino-6-chloro-1,3-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-14-8(13)4-2-6-7(3-5(4)10)15-9(11)12-6/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLLRLUBLXIMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1Cl)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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